Product packaging for Desogestrel and ethinyl estradiol(Cat. No.:CAS No. 71138-35-7)

Desogestrel and ethinyl estradiol

Cat. No.: B10858683
CAS No.: 71138-35-7
M. Wt: 606.9 g/mol
InChI Key: MXBCYQUALCBQIJ-RYVPXURESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desogestrel and Ethinyl Estradiol is a synthetic hormonal combination used extensively in scientific research, primarily as a reference standard in pharmacokinetic and metabolic studies. This combination is a cornerstone in reproductive biology research, where its primary mechanism of action is studied for the suppression of gonadotropins, inhibition of ovulation, and alteration of cervical mucus and endometrium to prevent implantation . Desogestrel is a third-generation progestin that acts as a prodrug; it is rapidly metabolized to its active form, etonogestrel, which acts as a highly selective progestin agonist with minimal intrinsic androgenicity . This specific pharmacological profile makes it a valuable compound for investigating hormone-receptor interactions and the metabolic effects of progestins. Ethinyl estradiol, a synthetic estrogen, contributes to the compound's mechanism by providing negative feedback on the hypothalamic-pituitary-ovarian axis and is known to increase serum levels of sex hormone-binding globulin (SHBG), which in turn affects the pharmacokinetics of co-administered hormones . Researchers utilize this combination to explore a wide range of topics, including the impact of hormonal contraceptives on lipid metabolism, coagulation factors, and the risk of venous thromboembolism . Furthermore, its applications extend to studies on androgen-related conditions such as acne and hirsutism, owing to its favorable androgenic side effect profile . The product is for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All research must be conducted in accordance with local and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H54O3 B10858683 Desogestrel and ethinyl estradiol CAS No. 71138-35-7

Properties

CAS No.

71138-35-7

Molecular Formula

C42H54O3

Molecular Weight

606.9 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C22H30O.C20H24O2/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t17-,18-,19-,20+,21-,22-;16-,17-,18+,19+,20+/m01/s1

InChI Key

MXBCYQUALCBQIJ-RYVPXURESA-N

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Molecular Pharmacology and Receptor Biology

Desogestrel (B1670305) as a Prodrug: Metabolism to Etonogestrel (B1671717) as the Biologically Active Entity

Desogestrel itself is a prodrug, meaning it is inactive until it is converted into its active form within the body. tandfonline.com Following oral administration, desogestrel is rapidly and almost completely absorbed and then quickly metabolized, primarily in the intestinal mucosa and during its first pass through the liver, into its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel). drugbank.comrxlist.comdrugs.com This conversion involves hydroxylation at the C3 position of the desogestrel molecule. drugbank.com In vitro studies suggest that the cytochrome P450 enzyme CYP2C9 plays a significant role in this bioactivation process. rxlist.com Etonogestrel is the compound that exerts the progestational effects. tandfonline.comdrugbank.com

Further metabolism of etonogestrel is carried out by CYP3A4, leading to the formation of various hydroxylated metabolites which can then undergo conjugation with glucuronide and sulfate (B86663). rxlist.com Due to its 11-methylene side chain, desogestrel is not metabolized into other types of progestins. drugbank.com The bioavailability of oral desogestrel, as measured by serum levels of etonogestrel, is approximately 84%. rxlist.com

Progesterone (B1679170) Receptor Binding Dynamics and Selectivity

Etonogestrel, the active metabolite of desogestrel, exerts its primary effects by binding with high affinity to progesterone receptors located in target organs such as the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. nih.govdrugbank.com This binding initiates a cascade of events that ultimately leads to the prevention of pregnancy. drugbank.com

Etonogestrel demonstrates a high and selective affinity for the progesterone receptor. nih.gov Its binding affinity for the progesterone receptor is approximately 150% of that of promegestone (B1679184) and 300% of that of progesterone itself. wikipedia.org When compared to other progestogens, etonogestrel (referred to as 3-keto-desogestrel in some studies) shows a high affinity for the progesterone receptor, comparable to that of levonorgestrel (B1675169) and gestodene (B1671452). nih.gov

Crucially, etonogestrel exhibits minimal intrinsic androgenicity, meaning it has a low affinity for the androgen receptor. rxlist.comdrugs.com This selectivity is a key characteristic, as it minimizes potential androgen-related side effects. The ratio of a progestin's affinity for the progesterone receptor to its affinity for the androgen receptor is known as the selectivity index. nih.gov Progestins like desogestrel (via etonogestrel) have a higher selectivity index compared to older progestins, allowing for a reduction in androgenic side effects. nih.gov

While etonogestrel binds with high affinity to the progesterone receptor, it has a lower affinity for the androgen receptor and does not bind to the estrogen receptor. nih.govresearchgate.netnih.gov It also has a measurable, though relatively low, affinity for the glucocorticoid receptor. nih.govwikipedia.org In contrast, etonogestrel does not display any significant affinity for the mineralocorticoid receptor. nih.govnih.gov

Interactive Data Table: Relative Binding Affinities of Etonogestrel and Other Progestogens

CompoundProgesterone ReceptorAndrogen ReceptorEstrogen ReceptorGlucocorticoid ReceptorMineralocorticoid Receptor
EtonogestrelHighLowNoneLowNone
LevonorgestrelHighModerateNoneLowHigh
GestodeneHighLowLowHighHigh
ProgesteroneHighLowNoneLowHigh

This table provides a qualitative comparison based on available research findings.

The binding of etonogestrel to the progesterone receptor acts like a transcription factor, leading to modifications in the synthesis of messenger RNA (mRNA). drugbank.com This alteration in gene expression is the fundamental mechanism through which etonogestrel exerts its progestational effects. These effects include the inhibition of ovulation, changes in the cervical mucus that make it more difficult for sperm to penetrate, and alterations to the endometrium that reduce the likelihood of implantation. drugs.comallstatins.comthelowdown.com

Estrogen Receptor Interactions of Ethinyl Estradiol (B170435)

Ethinyl estradiol, the estrogen component of this combination, is a synthetic derivative of the natural estrogen, estradiol. wikipedia.org It functions as an agonist of the estrogen receptors, which are found in target cells of the female reproductive tract, mammary gland, hypothalamus, and pituitary. t3db.ca Ethinyl estradiol diffuses into these cells and interacts with the estrogen receptor. t3db.ca Studies have suggested that ethinyl estradiol is more potent than estradiol in promoting the nuclear translocation of the hepatic estrogen receptor. oup.com

Ethinyl estradiol itself does not bind to sex hormone-binding globulin (SHBG), but it induces the liver to synthesize more SHBG. rxlist.comnih.gov This increase in SHBG levels can lead to lower levels of free testosterone (B1683101) in the serum. rxlist.com While some progestins can counteract this effect, desogestrel does not. rxlist.comwikipedia.org

Gonadotropin Suppression Mechanisms at the Hypothalamic-Pituitary-Gonadal Axis

The primary mechanism of action of the desogestrel and ethinyl estradiol combination is the suppression of gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), through a negative feedback mechanism on the hypothalamus and pituitary gland. drugs.comdrugs.comnih.gov This hormonal suppression disrupts the normal menstrual cycle and prevents ovulation. allstatins.commayoclinic.org

The combination of a progestin and an estrogen suppresses the hypothalamic-pituitary system, which in turn decreases the secretion of gonadotropin-releasing hormone (GnRH). t3db.ca This reduction in GnRH leads to the suppression of FSH and LH from the anterior pituitary. t3db.ca The inhibition of FSH prevents the development of ovarian follicles, while the suppression of the LH surge is crucial for preventing ovulation. t3db.ca

A key event in the natural menstrual cycle is the mid-cycle surge of LH, which triggers the release of a mature egg from the ovary (ovulation). The combination of this compound effectively suppresses this LH surge. allstatins.comnih.govnih.gov By preventing the LH surge, the primary mechanism of contraception, the inhibition of ovulation, is achieved. nih.govdrugbank.com Studies have shown that during the hormone-free interval of some contraceptive regimens, there can be a significant increase in FSH and LH levels, suggesting a reduced inhibition of the hypothalamic-pituitary-ovarian axis during this time. nih.gov

Modulation of Gonadotropin-Releasing Hormone (GnRH) Pulse Frequency

The combination of an estrogen and a progestin, such as ethinyl estradiol and desogestrel, suppresses the hypothalamic-pituitary system, which leads to a decrease in the secretion of Gonadotropin-Releasing Hormone (GnRH). pediatricendocrinologynj.com The pulsatile secretion of GnRH from the hypothalamus is critical for regulating the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. nih.gov

The frequency of these GnRH pulses is a key determinant of which gonadotropin is preferentially secreted. nih.gov Rapid GnRH pulse frequencies tend to favor the transcription and secretion of LH, while slower frequencies preferentially stimulate FSH-β gene transcription. nih.gov The hormonal feedback mechanism on GnRH pulse frequency is crucial for the normal progression of the menstrual cycle. During the follicular phase, increasing levels of estradiol maintain rapid GnRH pulsatility, leading to a rise in LH. nih.gov Following ovulation, the secretion of progesterone by the corpus luteum acts to slow the frequency of GnRH pulses. nih.gov

Etonogestrel, the active metabolite of desogestrel, mimics the action of endogenous progesterone. By binding to progesterone receptors in the hypothalamus and pituitary, it imposes a slower GnRH pulse frequency, characteristic of the luteal phase. nih.govdrugbank.com This slowing of GnRH pulses, combined with the suppressive effects of ethinyl estradiol, disrupts the mid-cycle surge in LH and the follicular development stimulated by FSH, thereby inhibiting ovulation. pediatricendocrinologynj.comdrugbank.com

Sex Hormone-Binding Globulin (SHBG) Induction and Binding Characteristics

Ethinyl estradiol has a pronounced effect on hepatic protein synthesis. pediatricendocrinologynj.comresearchgate.net One of the most significant of these effects is the increased production of Sex Hormone-Binding Globulin (SHBG). pediatricendocrinologynj.comresearchgate.netnih.gov SHBG is a glycoprotein (B1211001) produced by liver cells that binds to androgens and estrogens in the bloodstream, functioning as a transport protein. mdpi.com

The estrogen component of the combination, ethinyl estradiol, directly stimulates hepatocytes to increase the synthesis and secretion of SHBG. pediatricendocrinologynj.commdpi.com This is a well-documented estrogenic effect, mediated through the binding of ethinyl estradiol to estrogen receptors (specifically ERα) in the liver, which upregulates the transcription of the SHBG gene. pediatricendocrinologynj.comresearchgate.netmdpi.com While ethinyl estradiol itself does not bind to SHBG, its potent agonistic action at the estrogen receptor is the primary driver of this increase in circulating SHBG concentrations. researchgate.netnih.gov Studies have demonstrated that treatment with oral contraceptives containing ethinyl estradiol can lead to a substantial increase in serum SHBG levels, with some research reporting increases of 200% or more. nih.govnih.gov

The significant increase in circulating SHBG concentrations has a direct impact on the bioavailability of other steroid hormones, particularly androgens. researchgate.netmdpi.com SHBG binds with high affinity to androgens like testosterone and dihydrotestosterone. mdpi.com Hormones that are bound to SHBG are generally considered biologically inactive, as they cannot enter cells to bind with their respective receptors. thebms.org.uk

By increasing the total amount of SHBG, ethinyl estradiol effectively reduces the proportion of free, biologically active androgens. pediatricendocrinologynj.comresearchgate.netmdpi.com This mechanism is a key contributor to the anti-androgenic properties of the combined oral contraceptive. Research has shown that the administration of ethinyl estradiol-containing contraceptives leads to a marked decrease in free testosterone levels. nih.gov For instance, studies have reported that while total testosterone levels may decrease by about 30-35%, the elevation in SHBG causes a more profound reduction in free testosterone concentrations, often by as much as 60%. nih.govnih.gov This alteration in the balance between bound and unbound hormones underlies many of the clinical effects related to androgen excess.

Table 1: Effect of Ethinyl Estradiol-Containing Oral Contraceptives on SHBG and Testosterone Levels
ParameterReported ChangeSource
Sex Hormone-Binding Globulin (SHBG)~200-240% Increase nih.gov
Total Testosterone~30-35% Decrease nih.gov
Free Testosterone~60% Decrease nih.govnih.gov

Androgen Receptor Interactions and Antiandrogenic Properties (Mechanistic)

Etonogestrel, the active metabolite of desogestrel, is a third-generation progestin. thelowdown.com Progestins, particularly those derived from testosterone, can sometimes retain a degree of affinity for the androgen receptor, leading to potential androgenic effects. nih.govthelowdown.com However, etonogestrel is characterized by its high progestational activity combined with a low intrinsic androgenicity. droracle.aiwikipedia.org

Receptor binding studies have confirmed that while etonogestrel can bind to the androgen receptor, its activity at this receptor is very weak. wikipedia.orgthelowdown.com It is considered less androgenic than older progestins like levonorgestrel. wikipedia.org This minimal androgenic activity means that etonogestrel itself does not significantly stimulate androgen-responsive tissues, a desirable characteristic for minimizing androgen-related side effects. wikipedia.orgthelowdown.com

A useful measure of a progestin's hormonal profile is its selectivity index, which is the ratio of its binding affinity for the progesterone receptor (PR) compared to its binding affinity for the androgen receptor (AR). nih.gov A higher selectivity index indicates a greater preference for the progesterone receptor and, consequently, a lower potential for androgenic effects at a given therapeutic dose.

Studies comparing various progestins have shown that etonogestrel (3-keto-desogestrel) possesses a high and favorable selectivity index. nih.gov In comparative binding assays using intact human cells, the ranking for relative binding affinity to the progesterone receptor was found to be: norethisterone << levonorgestrel < 3-keto-desogestrel < gestodene. nih.gov For the androgen receptor, the ranking was: norethisterone < 3-keto-desogestrel < levonorgestrel and gestodene. nih.gov

The resulting selectivity index (ratio of PR binding to AR binding) is significantly higher for etonogestrel and gestodene than for levonorgestrel and norethisterone. nih.gov This demonstrates that etonogestrel is highly selective for the progesterone receptor, which accounts for its potent progestogenic effects with minimal direct androgenic action. nih.gov

Table 2: Relative Binding Affinity (RBA) of Progestins to Steroid Receptors (Qualitative Ranking)
ReceptorRelative Binding Affinity (Low to High)Source
Progesterone ReceptorNorethisterone << Levonorgestrel < Etonogestrel nih.gov
Androgen ReceptorNorethisterone < Etonogestrel < Levonorgestrel nih.gov

Pharmacodynamic Mechanisms Beyond Receptor Agonism

Biochemical and Histological Alterations of Cervical Mucus

The combination of desogestrel (B1670305) and ethinyl estradiol (B170435) induces notable changes in the cervical mucus, rendering it less hospitable to sperm. drugs.com This is a key component of its contraceptive efficacy, independent of ovulation inhibition. nih.govhres.cafda.gov

Under the influence of the progestin component, desogestrel, the cervical mucus becomes thick, viscous, and reduced in quantity. drugbank.comdralexpolyakov.com.au This contrasts sharply with the thin, watery, and abundant mucus characteristic of the ovulatory phase, which is stimulated by high estrogen levels. imrpress.com The increased viscosity and reduced volume of the mucus physically impede the transport of sperm from the vagina into the uterus and fallopian tubes. nih.govnih.gov

Histologically, the changes are less about cellular structure and more about the biophysical properties of the mucus gel. The dense network of mucin fibers created under progestin dominance offers no clear channels for sperm to navigate.

Table 1: Effects of Desogestrel and Ethinyl Estradiol on Cervical Mucus

ParameterChange with this compoundMechanism of Action
Viscosity IncreasedProgestogenic effect of desogestrel leads to thicker, more tenacious mucus. drugbank.comnih.gov
Quantity DecreasedSuppression of estrogen-driven mucus production. imrpress.com
Sperm Penetrability DecreasedPhysical barrier created by the thickened mucus. hres.ca
Biochemical Composition Altered mucoprotein content and organization. nih.govstmarys-ca.eduElimination of cyclical hormonal variations. nih.gov

Endometrial Morphological and Functional Modifications

The administration of this compound leads to significant modifications of the endometrium, the lining of the uterus, making it unreceptive to the implantation of a fertilized egg. drugs.comnih.govhres.ca These changes are a crucial secondary mechanism of contraceptive action.

The continuous combined hormonal exposure induces a state of endometrial suppression. Histological examinations of endometrial biopsies from individuals using a desogestrel-ethinyl estradiol combination have revealed findings similar to those seen with other 21-day combination oral contraceptive regimens. nih.gov Notably, these regimens are not associated with endometrial hyperplasia or metaplasia. nih.gov The endometrium typically becomes thin and inactive.

A study comparing a combination of ethinyl estradiol and desogestrel to desogestrel alone found that while progestin alone increased apoptosis in ectopic endometrial cells, the addition of ethinyl estradiol enhanced both proliferation and apoptosis. nih.govtums.ac.ir This suggests a complex interplay between the estrogenic and progestogenic components in modulating endometrial tissue.

Table 2: Endometrial Changes with this compound

FeatureModificationFunctional Implication
Thickness ReducedUnfavorable for implantation. researchgate.net
Glandular Development Suppressed/AtrophicReduced secretions and support for a blastocyst.
Cellular Activity Increased apoptosis in ectopic tissue. nih.govresearchgate.netSuppression of endometrial growth. drugbank.com
Receptivity Reduced likelihood of implantation. nih.govhres.caPrevents establishment of pregnancy.

Theoretical Modulation of Menstrual Cycle Parameters Associated with Hormonal Profiles

The administration of exogenous hormones like this compound fundamentally alters the natural hormonal fluctuations that govern the menstrual cycle. nih.govnih.gov This leads to a controlled, artificial cycle.

The primary mechanism of action is the suppression of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland. drugs.comnih.gov This prevents follicular development and the mid-cycle LH surge, thereby inhibiting ovulation. mayoclinic.org1mg.com

The hormonal profile of a woman taking this combination is characterized by relatively stable levels of ethinyl estradiol and the active metabolite of desogestrel, etonogestrel (B1671717), during the 21 days of active pill intake. This is followed by a drop in hormone levels during the 7-day hormone-free interval, which induces a withdrawal bleed that mimics a menstrual period. hres.ca

Studies in women with polycystic ovary syndrome (PCOD) have demonstrated that treatment with combined ethinyl estradiol and desogestrel leads to a significant decrease in serum luteinizing hormone (LH), testosterone (B1683101), and free testosterone. nih.gov The LH-to-FSH ratio also markedly decreases. nih.gov Conversely, levels of sex hormone-binding globulin (SHBG) increase, which further reduces the amount of free, biologically active testosterone. nih.gov These hormonal shifts result in the regulation of the menstrual cycle in women with previously irregular cycles. nih.gov

The predictable, controlled nature of the hormonal profile and the subsequent withdrawal bleeding are key aspects of how this combination modulates menstrual cycle parameters.

Table 3: Hormonal and Menstrual Cycle Effects of this compound

Hormonal ParameterEffectConsequence for Menstrual Cycle
Gonadotropins (FSH & LH) Suppressed drugs.comnih.govInhibition of ovulation. mayoclinic.org1mg.com
Endogenous Estradiol & Progesterone (B1679170) Production suppressedElimination of natural cyclical fluctuations.
Testosterone (Total & Free) Decreased nih.govImprovement in androgenic symptoms. nih.gov
Sex Hormone-Binding Globulin (SHBG) Increased nih.govReduced free testosterone. nih.gov
Menstrual Bleeding Regular, predictable withdrawal bleeding. nih.govControlled, artificial cycle.

Pharmacokinetic Disposition and Biotransformation Pathways

Absorption Processes and Pre-systemic Metabolism

Following oral administration, both desogestrel (B1670305) and ethinyl estradiol (B170435) are rapidly and almost completely absorbed. drugs.comnih.gov Desogestrel itself is a prodrug and is not pharmacologically active. drugbank.comnih.gov It undergoes extensive and rapid metabolism in the intestinal mucosa and during its first pass through the liver. drugbank.comnih.gov This pre-systemic metabolism converts desogestrel into its biologically active metabolite, etonogestrel (B1671717) (also known as 3-keto-desogestrel). drugbank.comnih.govtandfonline.com The relative bioavailability of desogestrel, when measured by the serum levels of etonogestrel, is approximately 84%. drugs.com

Ethinyl estradiol also undergoes significant first-pass metabolism, primarily in the gut wall and the liver. drugs.com This pre-systemic conjugation, which involves the formation of sulfate (B86663) conjugates, reduces its absolute bioavailability to approximately 83%. drugs.com Major phase I metabolites of ethinyl estradiol include 2-OH-ethinyl estradiol and 2-methoxy-ethinyl estradiol, which can then undergo further conjugation. drugs.com

CompoundBioavailabilityKey Absorption & Metabolism Notes
Desogestrel~84% (as etonogestrel) drugs.comRapidly absorbed and converted to active metabolite (etonogestrel) via first-pass metabolism in the gut and liver. drugbank.comnih.gov
Ethinyl Estradiol~83% drugs.comRapidly absorbed but subject to significant pre-systemic conjugation in the gut wall and liver. drugs.com

Distribution and Plasma Protein Binding

Once in the systemic circulation, both etonogestrel and ethinyl estradiol are highly bound to plasma proteins. This binding influences their distribution and availability to target tissues.

Etonogestrel, the active metabolite of desogestrel, is extensively bound to plasma proteins, with approximately 96-99% of the dose being protein-bound. drugbank.comnih.gov It binds to both sex hormone-binding globulin (SHBG) and albumin. drugbank.comdrugbank.com Approximately 32% of etonogestrel is bound to SHBG, while about 66% is bound to albumin. wikipedia.org The binding to SHBG is of high affinity, which can be influenced by the co-administered ethinyl estradiol, as ethinyl estradiol induces the synthesis of SHBG. who.intnih.gov

Ethinyl estradiol is also highly bound to plasma proteins, primarily to serum albumin. nih.gov It is approximately 98.3% to 98.5% bound, mainly in a non-specific manner, to albumin. drugs.com Unlike etonogestrel, ethinyl estradiol does not bind to SHBG. who.int However, it is a potent inducer of SHBG synthesis, which can, in turn, affect the plasma protein binding and clearance of other steroids, including etonogestrel. nih.govwho.intnih.gov

CompoundTotal Protein BindingPrimary Binding Proteins
Etonogestrel96-99% drugbank.comnih.govAlbumin (~66%), SHBG (~32%) wikipedia.org
Ethinyl Estradiol~98.3-98.5% drugs.comAlbumin drugs.comnih.gov

Biotransformation Pathways and Metabolite Characterization

The metabolism of desogestrel is a critical step in its pharmacological action, leading to the formation of its active metabolite and subsequent inactive products.

Desogestrel is rapidly and completely metabolized to etonogestrel. nih.govtandfonline.com This bioactivation occurs through hydroxylation at the C3 position of the desogestrel molecule. drugbank.comnih.gov This process takes place in the intestinal mucosa and during the first pass through the liver. drugbank.comnih.gov Etonogestrel is considered exclusively responsible for the pharmacologic actions attributed to desogestrel. nih.gov

In addition to the primary conversion to etonogestrel, further metabolism of desogestrel and etonogestrel occurs. Phase I metabolism includes the formation of other metabolites such as 3α-OH-desogestrel, 3β-OH-desogestrel, and 3α-OH-5α-H-desogestrel. nih.govwho.intrxlist.com These metabolites are not known to have any pharmacological effects. nih.govwho.int Furthermore, etonogestrel itself can be metabolized by CYP3A4 to form hydroxylated metabolites, including 6β-hydroxy-etonogestrel. nih.gov These phase I metabolites are then further converted, in part, by conjugation (phase II metabolism) into more polar metabolites, primarily sulfates and glucuronides, which are then excreted. nih.govwho.int

Ethinyl Estradiol Phase I (Hydroxylation) and Phase II (Conjugation) Metabolismnih.govpatsnap.comresearchgate.net

The biotransformation of ethinyl estradiol is a multi-step process involving initial functionalization (Phase I) followed by conjugation (Phase II) to facilitate its elimination. After oral administration, ethinyl estradiol is rapidly absorbed but undergoes significant first-pass metabolism in the gut mucosa and liver. patsnap.comfda.gov This metabolic process results in the formation of a variety of active and inactive metabolites. patsnap.com The primary Phase I metabolic reaction is hydroxylation, while Phase II involves conjugation with glucuronic acid and sulfate. researchgate.netlupin.com

The principal oxidative pathway for ethinyl estradiol is 2-hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme system. fda.govresearchgate.net The resulting 2-hydroxy metabolite is then further processed through methylation and glucuronidation before being excreted. fda.govlupin.com Ethinyl estradiol and its metabolites are subject to enterohepatic recirculation, a process where metabolites excreted in the bile are reabsorbed in the gut, which prolongs the compound's half-life and enhances its bioavailability. patsnap.comfda.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A1, CYP1A2, CYP2C9, CYP3A5, CYP3A7) in Ethinyl Estradiol Hydroxylationnih.govdrugbank.commdpi.com

The hydroxylation of ethinyl estradiol is mediated by several isoforms of the cytochrome P450 (CYP) enzyme system, which are found predominantly in the liver and small intestine. oup.comwikipedia.org The expression levels of these enzymes can vary widely among individuals, which helps to explain the observed variation in the rates of ethinyl estradiol metabolism. fda.govlupin.com

Multiple recombinant human P450 isozymes, including CYP1A1, CYP1A2, CYP2C9, and CYP3A4, are capable of metabolizing ethinyl estradiol, with 2-hydroxy-ethinyl estradiol being the major metabolite in all cases. nih.gov Studies using human liver microsomes have identified CYP3A4 and CYP2C9 as the principal enzymes responsible for the oxidative metabolism of ethinyl estradiol. researchgate.netnih.gov Inhibition studies confirmed that CYP3A4 accounts for approximately 54% of 2-hydroxy-ethinyl estradiol formation, while CYP2C9 contributes about 24%. nih.gov

Ethinyl estradiol can also be hydroxylated at other positions, including 4, 6, 7, and 16, by enzymes such as CYP3A4, CYP3A5, CYP2C8, and CYP1A2. drugbank.com The fetal-specific isoform, CYP3A7, is also known to metabolize estrogens like estradiol and estrone, suggesting a potential role in ethinyl estradiol metabolism as well. mdpi.com While many CYP isoforms can catalyze the reaction, the highest catalytic efficiency for 2-hydroxylation is observed with CYP1A1, followed by CYP3A4, CYP2C9, and CYP1A2. nih.gov However, when considering the relative abundance of these enzymes in the liver, CYP3A4 emerges as the most significant contributor to ethinyl estradiol's first-pass metabolism. nih.govpharmacytimes.com

CYP450 IsoformRole in Ethinyl Estradiol HydroxylationPrimary MetaboliteSignificance
CYP3A4 Major enzyme in first-pass metabolism and 2-hydroxylation. fda.govnih.govpharmacytimes.com Also involved in hydroxylation at other positions. drugbank.com2-hydroxy-EE nih.govAccounts for ~54% of 2-hydroxylation in human liver microsomes. nih.gov Its activity can be inhibited by ethinyl estradiol itself. nih.gov
CYP2C9 Significant contributor to 2-hydroxylation. researchgate.netnih.gov2-hydroxy-EE nih.govAccounts for ~24% of 2-hydroxylation in human liver microsomes. nih.gov
CYP1A1 Catalyzes 2-hydroxylation with the highest catalytic efficiency in vitro. nih.gov Polymorphisms may influence estrogen catabolism. nih.gov2-hydroxy-EE nih.govPrimarily an extrahepatic enzyme; its overall contribution in vivo depends on its expression level. wikipedia.org
CYP1A2 Contributes to 2-hydroxylation. nih.govdrugbank.com Its activity can be inhibited by oral contraceptives containing ethinyl estradiol. nih.gov2-hydroxy-EE nih.govConsidered a weaker contributor compared to CYP3A4 and CYP2C9. nih.gov
CYP3A5 Contributes to hydroxylation. drugbank.comHydroxylated metabolites drugbank.comContributes to the formation of 2- and 4-hydroxylated estradiol metabolites, suggesting a similar role for ethinyl estradiol. mdpi.com
CYP3A7 Primarily a fetal enzyme that metabolizes estrogens. mdpi.comHydroxylated metabolites mdpi.comIts role in adults is generally limited, but it is capable of metabolizing estrogens. mdpi.com
CYP2B1 Information on its specific role in ethinyl estradiol metabolism is limited in the provided context.N/AN/A
Glucuronidation and Sulfation Pathways of Ethinyl Estradiol Metabolitesnih.govfda.govlupin.comontosight.ai

Following Phase I hydroxylation, ethinyl estradiol and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that can be easily excreted. researchgate.netlupin.comnumberanalytics.com These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. ontosight.aidocksci.com

Glucuronidation is a major metabolic pathway for ethinyl estradiol. ontosight.ai The hydroxylated metabolites, such as 2-hydroxy-ethinyl estradiol, are conjugated with glucuronic acid. fda.govlupin.com This process is catalyzed by UGT enzymes, converting the lipophilic compounds into more hydrophilic glucuronides. ontosight.ainumberanalytics.com Studies in baboons have shown that after oral administration, the 3-glucuronide becomes an important metabolite. nih.gov

Sulfation is another critical Phase II pathway. numberanalytics.com Ethinyl estradiol can be directly sulfated at the 3-position by the enzyme SULT1E1. docksci.com In addition, ethinyl estradiol sulfates are major circulating metabolites. nih.gov After intravenous administration in baboons, the 3-sulfate and the 3,17-disulfate were identified as the main circulating forms. nih.gov Both glucuronide and sulfate conjugates are ultimately destined for excretion. fda.govnih.gov

Excretion Pathways: Renal and Biliary Elimination of Metabolitespatsnap.comfda.govlupin.comnih.gov

The water-soluble glucuronide and sulfate conjugates of ethinyl estradiol and its metabolites are eliminated from the body through both renal and biliary pathways. patsnap.comfda.govlupin.com The primary route of elimination is via the urine and feces. patsnap.comlupin.com

Studies in women with T-tube drainage have provided detailed insights into the excretion routes. Following an oral dose of radiolabeled ethinyl estradiol, biliary excretion accounted for 28-42% of the dose within the first 24 hours, while urinary excretion over 72 hours was approximately 28%. nih.gov In subjects without T-tubes, urinary elimination was about 17% of the dose over 72 hours. nih.gov Less than 2% of a dose is typically recovered as unchanged drug in the urine.

The metabolites excreted in both bile and urine are largely polar conjugates. nih.gov Analysis of these fluids shows that both glucuronides and sulfates are present. nih.gov Following enzymatic hydrolysis, unchanged ethinyl estradiol was found to be a principal component in both the glucuronide and sulfate fractions of bile and a major component in the corresponding urinary fractions. nih.gov Additionally, the conjugated forms of 2-hydroxy-ethinyl estradiol and 2-methoxy-ethinyl estradiol were specifically identified as biliary metabolites. nih.gov

Excretion PathwayPercentage of Dose (Approx.)Forms ExcretedKey Findings
Biliary Excretion 28% - 42% (in 24h) nih.govGlucuronide and sulfate conjugates of EE, 2-hydroxy-EE, and 2-methoxy-EE. nih.govA major route of elimination leading to fecal excretion; contributes to enterohepatic circulation. patsnap.comnih.gov
Renal Excretion 17% - 28% (in 72h) nih.govGlucuronide and sulfate conjugates of EE and its metabolites. nih.govEliminates water-soluble metabolites directly into the urine. patsnap.comnih.gov

Molecular Mechanisms of Drug Drug Interactions

Modulation of Cytochrome P450 Enzyme Activity by Combined Hormonal Components

The hormonal components of this contraceptive, particularly ethinyl estradiol (B170435), are significantly involved in interactions with the cytochrome P450 (CYP) enzyme system. This system is a major pathway for the metabolism of many drugs, and any alteration in its activity can have widespread clinical consequences.

Ethinyl estradiol (EE) and the active metabolite of desogestrel (B1670305), etonogestrel (B1671717), are both substrates for and modulators of CYP enzymes. drugs.com

CYP3A4 is a critical enzyme in the metabolism of both components. Ethinyl estradiol undergoes first-pass metabolism in the liver primarily by CYP3A4. pharmacytimes.com The metabolism of etonogestrel is also catalyzed by CYP3A4. drugs.com

Induction: Co-administration of drugs that are strong inducers of CYP3A4 can significantly decrease the plasma concentrations of both ethinyl estradiol and etonogestrel. drugs.comnih.govnih.gov This accelerated metabolism can potentially diminish contraceptive efficacy. drugs.com Notable inducers include certain anticonvulsants (e.g., phenytoin, carbamazepine, phenobarbital), rifampicin, and the herbal product St. John's wort. pharmacytimes.comdrugs.compharmgkb.orgmedlineplus.gov For instance, some anticonvulsants can reduce EE serum concentrations by approximately 50%. pharmacytimes.com

Inhibition: Conversely, substances that inhibit CYP3A4 activity can increase the plasma concentrations of the hormonal components. drugs.com This can be caused by medications such as certain azole antifungals (e.g., itraconazole, ketoconazole), macrolide antibiotics (excluding azithromycin), and protease inhibitors like ritonavir. pharmacytimes.comdrugs.com Grapefruit juice is also a known inhibitor of intestinal CYP3A4 and can increase the bioavailability of oral estrogens. drugs.comclevelandclinic.org

CYP1A2 is another important isoform affected by ethinyl estradiol. EE-containing oral contraceptives have been shown to inhibit CYP1A2 activity. researchgate.netnih.gov This inhibition is thought to be a key mechanism by which oral contraceptives can increase the plasma concentrations and effects of drugs that are primarily metabolized by CYP1A2. researchgate.net

Furthermore, clinical data suggest that EE-containing oral contraceptives can exert a graded inhibitory effect on various CYP isoforms, generally in the order of CYP1A2 ≥ CYP2C19 > CYP3A4/5 > CYP2C8, CYP2B6, CYP2D6, and CYP2C9. nih.gov It is hypothesized that EE may differentially modulate the expression of these enzymes through its potent agonistic effects on estrogen receptors in the gut and liver. nih.gov

The modulation of CYP enzymes by desogestrel and ethinyl estradiol can significantly impact the metabolism of other drugs taken concurrently.

Inhibition of Metabolism: By inhibiting enzymes like CYP1A2 and, to a lesser extent, CYP3A4, oral contraceptives containing ethinyl estradiol can decrease the clearance and increase the plasma concentrations of various co-administered drugs. drugs.compharmgkb.org This can lead to an enhanced therapeutic effect or an increased risk of dose-related toxicities. Examples of affected drugs include theophylline, tizanidine, cyclosporine, and prednisolone. drugs.compharmgkb.orgfda.gov The clearance of certain benzodiazepines, such as diazepam and alprazolam, is also reduced. pharmgkb.org

Induction of Metabolism: In some cases, oral contraceptives may accelerate the metabolism of other drugs. For instance, they can induce the glucuronidation pathway, which can increase the clearance of drugs like salicylic (B10762653) acid, morphine, and acetaminophen. pharmgkb.orgfda.govdrugbank.com

Table 1: Impact of this compound on Co-administered Drugs

Drug Class Example Drug(s) Mechanism Clinical Effect on Co-administered Drug
Benzodiazepines Diazepam, Alprazolam Inhibition of CYP-mediated oxidation pharmgkb.org Reduced clearance, increased plasma concentration pharmgkb.org
Corticosteroids Prednisolone Inhibition of metabolism drugs.compharmgkb.orgfda.gov Increased plasma concentration drugs.compharmgkb.orgfda.gov
Immunosuppressants Cyclosporine Inhibition of CYP3A4 pharmacytimes.comdrugs.comfda.gov Increased plasma concentration drugs.compharmgkb.orgfda.gov
Analgesics Acetaminophen, Salicylic Acid Induction of glucuronidation pharmgkb.orgfda.govdrugbank.com Increased clearance, decreased plasma concentration pharmgkb.orgfda.gov
Xanthines Theophylline, Caffeine Inhibition of CYP1A2 pharmgkb.org Reduced clearance, increased plasma concentration pharmgkb.org
Muscle Relaxants Tizanidine Inhibition of CYP1A2 drugs.comresearchgate.net Increased plasma concentration and effects drugs.comresearchgate.net

Influence on Drug Transporters and Binding Proteins

The disposition of this compound can also be influenced by drug transporters and their effect on plasma protein binding.

Drug Transporters: While ethinyl estradiol itself can diffuse passively across cell membranes, its conjugated metabolites (ethinyl estradiol glucuronide and sulfate) are more hydrophilic and depend on active transport for their excretion. Research has identified that these conjugates are substrates for efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). This transport is a potential site for drug-drug interactions that has not been as extensively studied as metabolic pathways.

Binding Proteins: Ethinyl estradiol induces the synthesis of sex hormone-binding globulin (SHBG). drugs.comdrugbank.comnih.gov The active metabolite of desogestrel, etonogestrel, binds with high affinity to SHBG. fda.govfda.gov This estrogen-induced increase in SHBG levels leads to a higher proportion of bound etonogestrel in the plasma. drugs.com Concurrently, this leads to lower levels of free testosterone (B1683101). fda.govnih.gov Some drugs, such as certain anticonvulsants, may also increase SHBG concentrations. pharmacytimes.com This can further decrease the concentration of free, active progestin in the plasma, potentially impacting contraceptive efficacy. pharmacytimes.com Ethinyl estradiol itself is primarily bound to albumin and does not bind to SHBG. fda.gov

Table 2: Summary of Drug Interaction Mechanisms

Mechanism Component Primarily Affected Interacting Agent Class (Example) Effect on Contraceptive
CYP3A4 Induction Ethinyl Estradiol & Etonogestrel Anticonvulsants (Carbamazepine), Rifampicin drugs.compharmgkb.org Decreased plasma concentration, potential for reduced efficacy drugs.com
CYP3A4 Inhibition Ethinyl Estradiol & Etonogestrel Azole Antifungals (Ketoconazole) drugs.com Increased plasma concentration drugs.com
CYP1A2 Inhibition Co-administered Drug Tizanidine, Theophylline drugs.compharmgkb.orgresearchgate.net Increased concentration of co-administered drug drugs.compharmgkb.org
Interference with Enterohepatic Recirculation Ethinyl Estradiol Broad-spectrum Antibiotics (theoretically) nih.govpharmgkb.org Theoretically decreased EE reabsorption (clinical significance debated) nih.gov
Increased SHBG Etonogestrel Anticonvulsants (Phenytoin) pharmacytimes.com Decreased free progestin concentration pharmacytimes.com

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of desogestrel (B1670305) and ethinyl estradiol (B170435). UPLC, by utilizing smaller particle size columns, offers significant advantages in terms of speed, resolution, and reduced solvent consumption compared to traditional HPLC. lcms.cz

The simultaneous determination of desogestrel and ethinyl estradiol presents a challenge due to the significant difference in their hydrophobicity. nih.gov However, numerous robust HPLC and UPLC methods have been successfully developed and validated for this purpose. These methods are essential for quality control in pharmaceutical manufacturing, ensuring the correct dosage of each active pharmaceutical ingredient (API) in combined oral contraceptives. walshmedicalmedia.com

Validation studies for these methods are conducted in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netthepharmajournal.com For instance, one validated RP-HPLC method demonstrated linearity for this compound over a concentration range of 10-150% of the test concentration, with a correlation coefficient (r) of 1.0. walshmedicalmedia.com Another study reported linearity in the range of 75–600 ng/mL for desogestrel and 10–80 ng/mL for ethinyl estradiol. nih.gov

The development process often involves screening various columns, mobile phases, and other chromatographic conditions to achieve optimal separation. lcms.cz In one instance, a method was developed to consolidate two separate HPLC methods and one gas chromatography (GC) method into a single, more efficient UPLC method for the analysis of desogestrel, ethinyl estradiol, and their related substances. lcms.cz

Interactive Data Table: HPLC/UPLC Method Validation Parameters

ParameterDesogestrelEthinyl EstradiolSource
Linearity Range75 - 600 ng/mL10 - 80 ng/mL nih.gov
Correlation Coefficient (r)1.01.0 walshmedicalmedia.com
% Recovery98.0% - 102.0%98.0% - 102.0% walshmedicalmedia.com
LOD0.02 µg/ml0.03 µg/ml researchgate.net
LOQ0.10 µg/ml0.01 µg/ml researchgate.net

Achieving adequate chromatographic separation and resolution between desogestrel, ethinyl estradiol, and their potential impurities is a primary goal of method development. researchgate.net The choice of stationary phase is critical; cyano and phenyl columns have proven effective in providing balanced retention and overcoming the large difference in polarity between the two compounds. nih.govnih.gov

Optimization of separation is achieved by systematically adjusting various parameters:

Column Chemistry: Different stationary phases like C8, C18, phenyl, and cyano are tested to find the best selectivity for the analytes. researchgate.netnih.gov A Zorbax SB-Phenyl column was found to provide the best separation in one study. nih.gov

Mobile Phase Composition: The ratio of the aqueous and organic phases (e.g., acetonitrile (B52724), methanol) is adjusted, often in a gradient elution mode, to resolve the peaks effectively. researchgate.net Isocratic elution, which uses a constant mobile phase composition, can also be employed for faster analysis times. nih.gov

Flow Rate and Temperature: These parameters are fine-tuned to improve peak shape and reduce run time. nih.gov For example, a flow rate of 0.45 mL/min and a column temperature of 30 °C were used in a rapid 5-minute isocratic method. nih.gov

Interactive Data Table: Optimized Chromatographic Conditions

ParameterMethod 1Method 2Method 3Source
Column Zorbax SB C-18 (4.6 x 250mm, 5µ)Zorbax SB-PhenylACQUITY UPLC H-Class lcms.czresearchgate.netnih.gov
Mobile Phase Gradient: Water/AcetonitrileGradient: Aqueous MethanolGradient: Water/Acetonitrile researchgate.netnih.gov
Flow Rate 1.0 ml/min-0.4 mL/min researchgate.net
Detection UV at 225 nmMass SpectrometryUV at 210 nm researchgate.netnih.gov

Mass Spectrometry (MS) Coupled Techniques

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides an exceptional level of sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices like human plasma. researchgate.netnih.gov

LC-MS/MS, or tandem mass spectrometry, is a powerful tool for the definitive identification and ultra-sensitive quantification of these compounds. nih.gov This technique allows for the monitoring of specific precursor-to-product ion transitions, which significantly enhances selectivity and reduces background noise. nih.gov

Methods have been developed for the simultaneous determination of etonogestrel (B1671717) (the active metabolite of desogestrel) and ethinyl estradiol in human plasma at very low concentrations (pg/mL levels). nih.govnih.gov These methods are crucial for pharmacokinetic and bioequivalence studies. nih.gov The use of deuterated internal standards, such as etonogestrel-d7 and ethinyl estradiol-d4, helps to ensure the accuracy and precision of the quantification by compensating for matrix effects and variations in extraction recovery. nih.gov

Interactive Data Table: LC-MS/MS Quantification Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (in plasma)Source
Etonogestrel325.2257.210.00 pg/mL nih.govnih.gov
Ethinyl Estradiol530.2 (derivatized)171.21.50 pg/mL nih.govnih.gov
Desogestrel--200 pg/mL omicsonline.org

The choice of ionization technique is critical for achieving optimal sensitivity in LC-MS analysis. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully employed. nih.govomicsonline.org

Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and thermally labile molecules. It has been used in the positive ionization mode for the analysis of etonogestrel and derivatized ethinyl estradiol, generating protonated molecular ions. nih.govijrpr.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar compounds. omicsonline.org In a comparative study, APCI was found to be a viable option for the analysis of desogestrel. omicsonline.org

The selection of the ionization source and its parameters, such as capillary temperature and in-source fragmentor voltage, are optimized to maximize the signal of the target analytes. nih.gov

Spectrophotometric Approaches for Compound Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound in pharmaceutical dosage forms. walshmedicalmedia.com

These methods are based on the principle that the compounds absorb light at specific wavelengths. For the simultaneous determination of both compounds, various techniques have been developed, including the use of dual-wavelength detection or derivative spectrophotometry to resolve their overlapping spectra. walshmedicalmedia.com

In one RP-HPLC method, a UV detector was used for the analysis of desogestrel at 210 nm, while a more sensitive fluorescence detector was employed for ethinyl estradiol, with an excitation wavelength of 285 nm and an emission wavelength of 310 nm. walshmedicalmedia.comdrugfuture.com The selection of 210 nm for UV detection is often a compromise, as both drugs show significant absorbance at this wavelength. walshmedicalmedia.com The development of these methods involves scanning the UV spectra of the individual compounds to identify suitable analytical wavelengths. walshmedicalmedia.com

Stability-Indicating Methods and Degradation Product Profiling

The development of stability-indicating analytical methods is a critical component of pharmaceutical quality control, ensuring that a drug product's potency and integrity are maintained over its shelf life. For combination products like those containing this compound, these methods must be capable of separating the active pharmaceutical ingredients (APIs) from any potential degradation products that may form under various stress conditions. This process is integral to identifying the degradation pathways and establishing the stability profile of the formulation.

Forced degradation, or stress testing, is the cornerstone of developing such methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger the formation of degradation products. This helps in validating the analytical method's specificity and its ability to resolve the APIs from all potential impurities. Research has been conducted on this compound using various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in line with International Council for Harmonisation (ICH) guidelines. researchgate.netasianpubs.org

Studies have shown that the combination of this compound is susceptible to degradation under specific conditions. For instance, considerable degradation has been observed in alkaline and oxidative environments. researchgate.net In one study, a degradation product formed during base hydrolysis was identified as a potential impurity, labeled Imp-3. researchgate.net A comprehensive forced degradation study subjected the compounds to heat, acid, alkali, oxidation, reduction, and photolytic conditions to characterize the degradation profile thoroughly. asianpubs.org Another extensive study was able to develop a method that separated the two APIs from 18 of their respective degradation products. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose. researchgate.netijpra.com These methods are validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable performance. researchgate.net The goal is to achieve a satisfactory mass balance, which demonstrates that all degradation products have been accounted for. researchgate.net In one validated RP-HPLC method, the mass balance was found to be close to 99.5%, indicating the method's effectiveness in tracking the drug and its degradants. researchgate.net

The selection of chromatographic conditions is paramount for achieving adequate separation. Parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength are meticulously optimized. For example, a Zorbax SB C-18 column with a gradient mobile phase of acetonitrile and water has been used successfully. researchgate.net Another method employed an X-bridge phenyl column with a mobile phase consisting of an acetonitrile and buffer solution. asianpubs.org

The following tables summarize the conditions used in forced degradation studies and the parameters of the stability-indicating chromatographic methods developed for this compound.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionParametersReference
Alkaline Hydrolysis1 N NaOH, 15 minutes asianpubs.org
Acid Hydrolysis1 N HCl, 15 minutes asianpubs.org
Oxidation10% H₂O₂, 15 minutes asianpubs.org
Thermal Degradation105°C, 6 hours asianpubs.org
Photolytic DegradationExposed to sunlight for 6 hours asianpubs.org
Reduction10% NaHSO₄, 15 minutes asianpubs.org

Table 2: Chromatographic Conditions for Stability-Indicating Methods

MethodStationary Phase (Column)Mobile PhaseFlow RateDetection WavelengthReference
RP-HPLCZorbax SB C-18 (4.6 x 250mm, 5µ)Gradient of Milli-Q water and acetonitrile1.0 mL/min225 nm researchgate.net
LC-MSX-bridge phenyl (250 × 4.6 mm, 5 µm)Acetonitrile:Hexane sulphonic acid & OPA buffer (pH 2.5) (40:60 v/v)1.0 mL/min236 nm (PDA) asianpubs.org
HPLCCyano stationary phaseIsocratic elution0.45 mL/min200 nm nih.govbohrium.com

Theoretical Frameworks and Future Research Avenues in Basic Science

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Predictive Research

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a crucial tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of desogestrel (B1670305) and ethinyl estradiol (B170435). These models integrate physiological data with compound-specific properties to simulate drug behavior in the body, offering a powerful alternative to extensive clinical trials for certain research questions.

PBPK models for ethinyl estradiol have been developed and verified against numerous clinical studies, demonstrating their reliability in predicting its pharmacokinetic profile. nih.govnih.gov These models are particularly useful for assessing the potential for drug-drug interactions (DDIs), a significant concern with oral contraceptives. nih.govnih.gov For instance, a PBPK model for ethinyl estradiol was used to predict the impact of CYP3A4 inhibitors and inducers, showing that the predicted concentration and area under the curve (AUC) ratios were largely consistent with observed clinical data. nih.gov The development of validated PBPK models for progestins, including the active metabolite of desogestrel, etonogestrel (B1671717), is also a key area of research. nih.govresearchgate.net The availability of such models allows for the prospective modeling of clinical DDI risks with new chemical entities, aiding in model-informed drug development and regulatory decision-making. nih.gov

A key application of PBPK modeling is the prediction of hormone exposure in various populations and scenarios. For example, a population pharmacokinetic (popPK) model was used to predict the serum levels of levonorgestrel (B1675169) and ethinyl estradiol in an extended 12-week transdermal delivery system, helping to assess the potential for hormonal accumulation. plos.org Another study utilized PBPK modeling to investigate the range of ethinyl estradiol exposure and the associated risk of breakthrough bleeding when co-administered with drugs that modulate CYP enzymes. nih.gov These predictive capabilities are invaluable for optimizing dosing regimens and personalizing medicine. nih.gov

Interactive Table: PBPK Model Predictions for Ethinyl Estradiol Drug-Drug Interactions

Interacting DrugType of InteractionPredicted Cmax RatioObserved Cmax RatioPredicted AUC RatioObserved AUC Ratio
VoriconazoleCYP3A4 Inhibitor1.151.121.351.40
FluconazoleCYP3A4 Inhibitor1.101.111.281.39
RifampicinCYP3A4 Inducer0.500.450.200.18
CarbamazepineCYP3A4 Inducer0.650.580.400.39

This table presents a summary of the predictive performance of a PBPK model for ethinyl estradiol in the presence of known CYP3A4 modulators. The ratios represent the change in maximum concentration (Cmax) and area under the curve (AUC) of ethinyl estradiol when co-administered with the interacting drug.

In Vitro and Animal Models for Mechanistic Elucidation and Translational Insights

Elucidating Molecular Mechanisms of Hormone Action and Interaction

In vitro and animal models are indispensable for dissecting the molecular mechanisms underlying the action and interaction of desogestrel and ethinyl estradiol. The primary mechanism of combined oral contraceptives is the suppression of gonadotropins, which in turn inhibits ovulation. drugs.com However, other alterations contribute to their contraceptive effect, including changes in the cervical mucus that impede sperm entry and modifications to the endometrium that reduce the likelihood of implantation. drugs.compatsnap.com

Desogestrel itself is a prodrug, rapidly converted to its biologically active metabolite, 3-keto-desogestrel (etonogestrel). drugs.compatsnap.comdrugbank.comguidetopharmacology.org Receptor binding studies have revealed that etonogestrel has a high affinity for the progesterone (B1679170) receptor, and this interaction is key to its progestational activity. drugbank.comguidetopharmacology.org These studies, along with animal models, have also shown that etonogestrel possesses minimal intrinsic androgenicity. drugs.com The mechanism involves mimicking the effects of natural progesterone, leading to a feedback inhibition of gonadotrophin-releasing hormone (GnRH) and blunting the luteinizing hormone (LH) surge necessary for ovulation. patsnap.comguidetopharmacology.org

Ethinyl estradiol, the estrogenic component, acts by binding to estrogen receptors. Its effects are widespread, influencing various metabolic processes and the synthesis of hepatic proteins. tandfonline.com For example, ethinyl estradiol is known to increase the levels of sex hormone-binding globulin (SHBG). nih.gov The interaction between the progestogenic and estrogenic components is complex; for instance, desogestrel does not appear to counteract the ethinyl estradiol-induced increase in SHBG. nih.gov

Bridging Animal Study Findings to Human Biological Systems

Translating findings from animal models to human biological systems is a critical step in understanding the effects of this compound. nih.gov Animal models, particularly rodent models, are essential due to the ethical and practical limitations of conducting certain types of research in humans. nih.gov These models allow for the investigation of drug-specific variables, such as dosage and chemical composition, as well as user-specific variables like genetic predispositions and lifestyle factors. nih.gov

For example, animal studies have been crucial in assessing the potential for mammary tumors. In beagle dogs, neither ethinyl estradiol nor mestranol (B1676317) (a similar synthetic estrogen) alone caused an increase in mammary tumors. nih.gov In contrast, some experiments in rats showed an increase in malignant mammary tumors with ethinyl estradiol alone. nih.gov These species-specific differences highlight the importance of careful interpretation when extrapolating animal data to humans.

Nonhuman primates are considered one of the best animal models for studying conditions like endometriosis due to their physiological and anatomical similarities to humans, including the occurrence of spontaneous endometriosis. nih.gov While rodent models are more commonly used for initial screening and mechanistic studies, nonhuman primates provide a more clinically relevant context for evaluating the effects of hormonal agents. nih.gov

Research into Novel Metabolites and Their Potential Biological Activities

The metabolism of this compound is extensive and results in a variety of metabolites, some of which may have their own biological activities. Desogestrel is primarily metabolized to the active metabolite 3-keto-desogestrel (etonogestrel). drugs.comdrugbank.comguidetopharmacology.org However, other phase I metabolites are also formed, including 3α-OH-desogestrel, 3β-OH-desogestrel, and 3α-OH-5α-H-desogestrel. drugs.com While these other metabolites are not currently known to have significant pharmacological effects, further research is warranted to fully characterize their biological profiles. drugs.com These metabolites are further conjugated in phase II metabolism to form more polar sulfates and glucuronides for excretion. drugs.com

Ethinyl estradiol also undergoes significant metabolism. nih.gov A substantial portion is metabolized in the gut wall, primarily through sulfation. nih.gov In the liver, it undergoes both phase I metabolism, forming metabolites like 2-OH-ethinyl estradiol and 2-methoxy-ethinyl estradiol, and phase II conjugation. drugs.com The sulfate (B86663) and glucuronide conjugates of ethinyl estradiol and its phase I metabolites can enter enterohepatic circulation, potentially prolonging their effects. drugs.com

A clinical trial is currently underway to investigate how genetic variations, specifically in the CYP3A7*1C gene, may influence the metabolism of both this compound. clinicaltrials.gov This research aims to understand if individuals with this genetic variant have increased metabolism of these hormones, which could potentially impact their efficacy. clinicaltrials.gov

Advanced Studies on Steroidogenesis Modulation

This compound exert their primary contraceptive effect by modulating the endogenous production of steroid hormones, a process known as steroidogenesis. The combination suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. patsnap.com This suppression prevents the normal cyclic development of ovarian follicles and the LH surge that triggers ovulation. patsnap.com

Desogestrel, through its active metabolite etonogestrel, acts as a potent agonist of the progesterone receptor. guidetopharmacology.org This sustained progestogenic activity disrupts the normal hormonal feedback loops that regulate the menstrual cycle. guidetopharmacology.org Ethinyl estradiol, the synthetic estrogen, also contributes to the suppression of FSH and provides stability to the endometrium.

Investigation of Environmental Impact and Biodegradation of Synthetic Steroids

The widespread use of synthetic steroids like this compound has raised concerns about their environmental impact. These compounds can enter aquatic ecosystems through the excretion of metabolites in urine and feces, which are not completely removed by conventional wastewater treatment processes. nih.govnih.gov

Ethinyl estradiol, in particular, has been detected in the effluents of sewage treatment plants and in river waters at concentrations that can have adverse effects on aquatic organisms. nih.gov It is a potent endocrine disruptor, and exposure has been linked to the feminization of male fish, delayed reproduction in females, and damage to the kidneys and livers of fish. hli.org Studies have shown that ethinyl estradiol can cause these effects at very low concentrations, in the nanogram per liter range. hli.org

Research into the biodegradation of these synthetic steroids is ongoing. Some studies have shown that certain heterotrophic bacteria commonly found in activated sludge can degrade ethinyl estradiol, with some strains achieving significant removal. nih.gov However, the degradation is not always complete, and some synthetic steroids may persist and even partially regenerate in the environment under certain conditions. sciencedaily.com The mobility of ethinyl estradiol in landfills and soils is considered to be low due to its tendency to sorb to organic matter, which reduces the immediate risk of groundwater contamination. nih.gov Nevertheless, the long-term ecological risks associated with the continuous release of these potent compounds into the environment require further investigation. nih.gov

Q & A

Q. What are the pharmacokinetic properties of desogestrel and ethinyl estradiol, and how do they influence experimental design?

Desogestrel (DSG) is rapidly absorbed and metabolized to etonogestrel (ENG), its active form, with near-complete bioavailability (92–98% for ethinyl estradiol [EE]). Both components exhibit high protein binding: ENG binds primarily to sex hormone-binding globulin (SHBG), while EE binds to albumin. EE also induces SHBG synthesis, reducing free testosterone levels. These properties necessitate controlled administration timing and fasting/non-fasting protocols in human trials to minimize variability . In animal studies, dose standardization (e.g., 0.5 mg DSG + 0.2 mg EE/kg/day in rats) ensures reproducibility of fertility and embryotoxicity outcomes .

Q. What standardized animal models are used to assess reproductive toxicity for combined oral contraceptives (COCs)?

Segment I (fertility and reproductive performance), II (teratogenicity), and III (postnatal effects) studies in rodents are standard. For DSG/EE, uninterrupted administration in rats at subcontraceptive doses reduced offspring numbers without affecting F1 generation quality. Rabbits are used for embryotoxicity studies during organogenesis. Alopecia and reduced body weight are common clinical signs in chronic toxicity models .

Q. Which analytical methods ensure purity and structural integrity of desogestrel in pharmaceutical formulations?

The British Pharmacopoeia recommends:

  • Infrared spectrophotometry and thin-layer chromatography (TLC) for identification.
  • Liquid chromatography (LC) for purity assays, particularly to detect synthesis by-products like 16β-OH desogestrel.
    X-ray crystallography is employed to confirm stereochemistry at C-16 and C-17 positions .

Q. How do DSG/EE formulations modulate SHBG and free testosterone levels in clinical studies?

DSG does not counteract EE-induced SHBG synthesis, leading to a 98% protein-bound state for ENG. This increases SHBG availability, reducing free testosterone by 40–60% in clinical cohorts. Researchers should measure SHBG and total testosterone pre- and post-treatment to assess androgenicity .

Advanced Research Questions

Q. How do third-generation progestogens (e.g., desogestrel) differ from second-generation agents in their effects on haemostasis?

COCs with DSG increase coagulation activation markers (e.g., F1 + 2, fibrinopeptide A) more than levonorgestrel-based formulations. Factor VII rises significantly with DSG compared to gestodene, suggesting progestogen-specific effects. Fibrinolysis markers (e.g., plasmin-antiplasmin complexes) also increase, but correlations between coagulation and fibrinolysis shifts are absent, indicating independent mechanisms. These findings require longitudinal studies with stratified dosing .

Q. How should researchers address contradictions in factor VII activity across DSG studies?

Discrepancies arise from ethinyl estradiol-to-desogestrel ratios. For example, 30 µg EE/150 µg DSG elevates factor VII more than 20 µg EE/150 µg DSG. To resolve contradictions, meta-analyses should standardize ratios and adjust for confounding variables (e.g., BMI, smoking). Comparative trials with fixed EE doses but varying DSG doses are recommended .

Q. What experimental strategies evaluate the impact of EE-to-DSG ratios on endothelial function?

In vitro models (e.g., human umbilical vein endothelial cells) can assess nitric oxide bioavailability under varying DSG/EE concentrations. In vivo, crossover studies in primates or human volunteers measuring flow-mediated dilation (FMD) before and after treatment provide mechanistic insights. Ratios mimicking commercial formulations (e.g., 0.025 mg EE/0.15 mg DSG) should be prioritized .

Q. How do synthesis by-products like 16β-OH desogestrel affect quality control?

16β-OH desogestrel, a by-product of DSG synthesis, requires characterization via NMR (1H, 13C) and mass spectrometry. Its presence in formulations >0.1% necessitates reprocessing, as structural analogs may alter receptor binding affinity. Regulatory guidelines mandate impurity profiling using LC-MS/MS .

Q. What long-term toxicity findings in animal models inform human risk assessments?

A 52-week rat study with DSG/EE reported no mortality but noted alopecia and body weight reduction. Postnatal exposure studies show no teratogenicity but reduced litter sizes. Researchers should integrate histopathology (e.g., liver, endometrium) and multi-generational breeding data into safety profiles .

Q. Methodological Notes

  • Data Contradictions : Use meta-regression to adjust for EE/DSG ratios and participant demographics .
  • Ethics : Adhere to ICH guidelines for reproductive toxicity studies, ensuring humane endpoints in chronic models .
  • Analytical Validation : Cross-validate LC methods with TLC to confirm purity thresholds .

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